molecular formula C12H11ClN2O2 B2692047 methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate CAS No. 956208-35-8

methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2692047
CAS No.: 956208-35-8
M. Wt: 250.68
InChI Key: IMHCWJARTHICDQ-UHFFFAOYSA-N
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Description

Methyl 1-(2-Chlorobenzyl)-1H-pyrazole-3-carboxylate is a functionalized pyrazole derivative provided as a chemical reagent for research purposes. Pyrazole nuclei are nitrogen-containing heterocyclic compounds of significant interest in modern synthetic organic and medicinal chemistry due to their broad applications . The structure of this compound, featuring a 2-chlorobenzyl group at the 1-position and a methyl ester at the 3-position of the pyrazole ring, makes it a valuable intermediate for further synthetic manipulations to create more complex molecules . Researchers utilize such building blocks to develop novel compounds for investigating biological activities, as substituted pyrazole derivatives have demonstrated a wide spectrum of pharmacological properties, including antitumor, antiviral, antibacterial, and anti-inflammatory activities . The transformable ester and chlorobenzyl functionalities on this scaffold provide handles for chemists to explore structure-activity relationships in drug discovery programs and materials science . This product is intended for use in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-17-12(16)11-6-7-15(14-11)8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHCWJARTHICDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331397
Record name methyl 1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956208-35-8
Record name methyl 1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position of the pyrazole ring with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds within the pyrazole family often exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of specific cancer cells, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with reported IC50 values indicating effective potency .

Anti-inflammatory Activity
The compound also shows promise in treating inflammatory diseases. Pyrazole derivatives are known for their anti-inflammatory properties, and this compound is no exception. Preliminary studies suggest it may interact with inflammatory pathways, potentially leading to reduced inflammation and pain relief .

Agricultural Applications

Fungicides Development
Due to its structural characteristics, this compound can serve as a precursor for developing fungicides. The pyrazole moiety has been linked to various biological activities, including antifungal properties, making it a candidate for agricultural chemical formulations aimed at protecting crops from fungal diseases .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that can be tailored to enhance yield and purity. Key methods include:

  • Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the pyrazole ring.
  • Substitution Reactions : Introducing the chlorobenzyl group through electrophilic aromatic substitution techniques.

The molecular structure significantly influences its biological activity, with the presence of the chlorobenzyl group enhancing lipophilicity and interaction with biological targets .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-70.46 ± 0.04
AnticancerHCT1160.39 ± 0.06
Anti-inflammatoryVarious pathwaysNot specified
AntifungalFungal strainsNot specified

Mechanism of Action

The mechanism of action of methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Analogs of Methyl 1-(2-Chlorobenzyl)-1H-Pyrazole-3-Carboxylate

Compound Name Benzyl Substituent Pyrazole Substituent Ester Group Yield (%) Physical Form Key Spectral Data (IR, NMR) Source
This compound (Target) 2-chloro None Methyl N/A N/A N/A -
Ethyl 1-(2-fluorobenzyl)-5-(methylthio)-1H-pyrazole-3-carboxylate 2-fluoro 5-(methylthio) Ethyl 61 Oil IR: C=O ~1700 cm⁻¹; NMR: δ 1.3 (t, CH3), 4.3 (q, CH2)
Ethyl 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-1H-pyrazole-3-carboxylate (21) 2,4-dichloro 5-(4-bromophenyl) Ethyl 85–92 Solid IR: C=O ~1720 cm⁻¹; NMR: δ 7.8 (d, Ar-H), 5.1 (s, CH2)
Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate (CAS 916033-35-7) 3,4-dichloro None Methyl N/A Solid Molecular formula: C12H10Cl2N2O2
Ethyl 5-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate (29) Phenyl 5-(2-hydroxyphenyl) Ethyl 80–88 Solid IR: O-H ~3400 cm⁻¹; NMR: δ 10.2 (s, OH), 7.5 (m, Ar-H)

Key Observations:

Substituent Effects on Synthesis :

  • The 2-fluorobenzyl analog (61% yield) demonstrates lower synthetic efficiency compared to bromophenyl- or dichlorophenyl-substituted analogs (85–92% yields), likely due to steric or electronic factors .
  • Ethyl esters are more commonly reported than methyl esters, possibly due to easier handling during chromatography (e.g., ethyl acetate/hexanes systems) .

Spectral Characteristics :

  • The C=O IR stretch (~1700–1720 cm⁻¹) is consistent across analogs, but hydroxyl groups (e.g., in compound 29) introduce additional O-H peaks at ~3400 cm⁻¹ .
  • NMR shifts for benzyl protons (e.g., δ 5.1 ppm for CH2 in compound 21) vary with substituent electronegativity and ring position .

Physical Properties :

  • Solid analogs often feature electron-withdrawing groups (e.g., bromo, dichloro), while oils like the 2-fluorobenzyl derivative may result from reduced crystallinity due to smaller halogens or flexible substituents .

Biological Activity

Methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Pyrazoles are five-membered heterocyclic compounds known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The introduction of various substituents on the pyrazole ring can significantly influence these biological activities, making them a focal point in medicinal chemistry.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-chlorobenzylamine with methyl 3-oxopyrazole-1-carboxylate under controlled conditions. This method allows for the selective formation of the desired pyrazole derivative.

3.1 Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies demonstrated that this compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
E. coli32Ampicillin16
S. aureus64Vancomycin32

3.2 Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated using carrageenan-induced paw edema models in rats. The compound exhibited significant edema reduction, suggesting its role as a COX inhibitor.

Treatment Group Edema Reduction (%)
Control0
Methyl pyrazole75
Indomethacin80

3.3 Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines, including HeLa and A549 cells. The compound induced apoptosis and cell cycle arrest at the G2/M phase.

Q & A

Q. What are the common synthetic routes for methyl 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : React 2-chlorobenzylamine with a β-keto ester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.

Cyclization : Treat the intermediate with hydrazine hydrate under reflux (60–80°C) in ethanol to form the pyrazole ring .

Esterification : Use methanol and catalytic sulfuric acid to convert the intermediate to the methyl ester.
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, cyclohexane/ethyl acetate 2:1) .
  • Adjust stoichiometry (1:1.2 ratio of benzylamine to β-keto ester) to minimize side products.
  • Purify via flash chromatography (gradient elution with cyclohexane/ethyl acetate) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Key techniques include:

  • Single-crystal X-ray diffraction for unambiguous confirmation of the 2-chlorobenzyl substitution and ester orientation .
  • NMR spectroscopy :
    • ¹H NMR : Look for pyrazole ring protons (δ 7.5–8.0 ppm) and benzyl CH₂ (δ ~5.1 ppm, singlet) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and pyrazole carbons (δ 140–150 ppm) .
  • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer : The compound serves as:

  • A scaffold for kinase inhibitors (e.g., targeting EGFR or JAK2) via functionalization at the pyrazole C4/C5 positions .
  • A precursor for fluorescent probes by introducing electron-withdrawing groups (e.g., nitro or cyano) .
    Experimental Design :
  • Test bioactivity via in vitro assays (IC₅₀ determination) against cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Methodological Answer : Contradictions often arise from:

  • Solvent effects : Deuterated chloroform vs. DMSO-d₆ can shift proton signals (e.g., NH groups in DMSO-d₆) .
  • Rotamers : Restricted rotation of the 2-chlorobenzyl group may split signals. Use variable-temperature NMR (VT-NMR) to confirm .
    Case Study :
    In a 2024 study, VT-NMR (25–80°C) resolved splitting in the benzyl CH₂ group caused by hindered rotation .

Q. What strategies mitigate low yields during esterification or cyclization steps?

Methodological Answer :

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 16 h) and improve yields by 15–20% .
  • Catalytic additives : Use 5 mol% DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
  • Solvent optimization : Replace ethanol with acetonitrile for cyclization to reduce byproduct formation .

Q. How does the compound’s stability vary under different storage conditions, and how is degradation monitored?

Methodological Answer :

  • Stability tests :
    • Store at –20°C under argon; avoid moisture (hygroscopic ester group) .
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Degradation products : Likely include hydrolyzed carboxylic acid (detectable via LC-MS) and chlorobenzyl derivatives .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity and crystallinity?

Methodological Answer :

  • Recrystallization : Use ethyl acetate/hexane (1:3) to obtain high-purity crystals .
  • DSC (Differential Scanning Calorimetry) : Compare melting endotherms; impurities broaden peaks .
  • PXRD : Confirm crystalline vs. amorphous forms if literature values differ by >5°C .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

StepConditionsYield (%)Key Reference
CyclizationEthanol, 80°C, 16 h65–70
CyclizationAcetonitrile, MW, 30 min85
EsterificationMethanol, H₂SO₄, reflux75

Q. Table 2. Key NMR Assignments

Proton/Groupδ (ppm) in CDCl₃MultiplicityReference
Pyrazole H37.54Singlet
Benzyl CH₂5.16Singlet
Ester OCH₃3.82Singlet

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